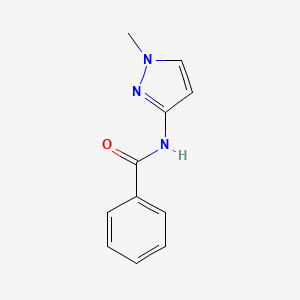
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a potent and selective antagonist of the μ-opioid receptor. It has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes.
Mecanismo De Acción
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the development of tolerance and dependence to opioids, as well as to reduce the rewarding effects of opioids. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to modulate stress-induced analgesia and anxiety-like behavior. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potency and selectivity as a μ-opioid receptor antagonist. This makes it a useful tool for investigating the role of μ-opioid receptors in various physiological and pathological processes. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a good safety profile, with no significant side effects reported in preclinical studies. However, one limitation of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists for use in preclinical studies. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used to investigate the role of μ-opioid receptors in other physiological processes, such as inflammation and immune function. Finally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used in combination with other drugs to investigate potential synergistic effects in the treatment of pain and other conditions.
Métodos De Síntesis
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using a modified version of the Hantzsch reaction. The reaction involves the condensation of cyclopentanone, 4-methyl-3-nitro-1H-pyrazole, and ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is involved in pain perception, reward, and addiction. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used to investigate the role of μ-opioid receptors in the development of tolerance and dependence to opioids, as well as in the modulation of stress-induced analgesia and anxiety-like behavior.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-12(10(2)16(3)15-9)8-13(17)14-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPABIMJLKDBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)







![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)